AU-24118

PROTAC Pharmacokinetics Oral Bioavailability

AU-24118 is a second-generation PROTAC degrader with oral bioavailability (33.4% in mice), targeting mSWI/SNF ATPases. It degrades SMARCA2/4 and PBRM1, validated for CRPC tumor regression. Ideal for oral dosing studies, combination with AR antagonists, and resistance mechanism exploration. Research use only.

Molecular Formula C37H40N6O4
Molecular Weight 632.7 g/mol
Cat. No. B12372867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-24118
Molecular FormulaC37H40N6O4
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1OC2=CC=C(C=C2)C3CCN(CC3)C4CCN(CC4)C5=CC=C(C=C5)C6=CC(=NN=C6N)C7=CC=CC=C7O
InChIInChI=1S/C37H40N6O4/c38-36-31(23-32(40-41-36)30-3-1-2-4-33(30)44)26-5-9-27(10-6-26)43-21-17-28(18-22-43)42-19-15-25(16-20-42)24-7-11-29(12-8-24)47-34-13-14-35(45)39-37(34)46/h1-12,23,25,28,34,44H,13-22H2,(H2,38,41)(H,39,45,46)
InChIKeyKKSYHCQMBAMWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AU-24118 (3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione) – Orally Bioavailable PROTAC Degrader for Epigenetic Research


The compound 3-[4-[1-[1-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione (CAS 3084244-26-5), known as AU-24118, is a second-generation proteolysis-targeting chimera (PROTAC) degrader. It is a heterobifunctional molecule that recruits the CRBN E3 ubiquitin ligase to the mSWI/SNF chromatin remodeling complex, resulting in the selective degradation of the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), as well as the associated PBRM1 subunit [1]. Unlike first-generation mSWI/SNF degraders that utilized the VHL E3 ligase and lacked oral bioavailability, AU-24118 was rationally optimized for oral administration, achieving a bioavailability of 33.4% in mice and demonstrating significant tumor regression in preclinical models of castration-resistant prostate cancer [1]. It is supplied as a research-grade small molecule with a purity of ≥98% .

Why Generic SMARCA2/4 Inhibitors or Other PROTACs Cannot Substitute for AU-24118 in Targeted Degradation Studies


The mSWI/SNF ATPase degrader AU-24118 operates through a unique mechanism of action—proximity-induced ubiquitination and proteasomal degradation—that fundamentally differs from traditional active-site inhibition. Small molecule ATPase inhibitors (e.g., SMARCA2 bromodomain binders or ATP-competitive inhibitors) merely block enzymatic activity, often requiring high occupancy and failing to eliminate scaffolding functions of the complex. In contrast, AU-24118 physically removes the target proteins, ablating both enzymatic and scaffolding roles [1]. Furthermore, substitution with alternative CRBN-based PROTACs is not interchangeable due to differences in linker composition, ternary complex stability, and degradation selectivity. AU-24118 was specifically engineered to degrade SMARCA2, SMARCA4, and PBRM1 while sparing other bromodomain-containing proteins, a selectivity profile confirmed by mass spectrometry proteomics [1]. The oral bioavailability of AU-24118 (33.4% in mice) is also a distinct attribute not shared by earlier VHL-based mSWI/SNF degraders like AU-15330, which require parenteral administration [1].

Quantitative Differentiation of AU-24118 vs. First-Generation Degrader AU-15330 and Clinical Standard Enzalutamide


Oral Bioavailability: AU-24118 Achieves 33.4% F in Mice vs. Non-Oral AU-15330

In a direct head-to-head pharmacokinetic comparison, the second-generation degrader AU-24118 demonstrated an overall oral bioavailability of 33.4% in mice, whereas the first-generation VHL-based degrader AU-15330 exhibited no measurable oral bioavailability, necessitating intravenous or intraperitoneal administration for in vivo studies [1].

PROTAC Pharmacokinetics Oral Bioavailability Drug Discovery

In Vivo Tumor Regression: AU-24118 Induces Complete Response in CRPC Model vs. Growth Inhibition by Enzalutamide Alone

In the VCaP castration-resistant prostate cancer (CRPC) xenograft model, treatment with AU-24118 alone (15 mg/kg, oral, 3×/week) induced tumor regression in every tumor, with some tumors becoming unpalpable. The combination of AU-24118 with enzalutamide (10 mg/kg, oral, 5×/week) demonstrated superior tumor regression compared to either single agent. Enzalutamide monotherapy produced only moderate tumor growth inhibition, not regression [1].

Prostate Cancer Xenograft Castration-Resistant Combination Therapy

Target Degradation Efficacy: AU-24118 Matches AU-15330 Potency While Enabling Oral Dosing

Under identical treatment conditions in VCaP prostate cancer cells, AU-24118 demonstrated comparable degradation efficacy of SMARCA4 and PBRM1 to the first-generation degrader AU-15330, as assessed by immunoblot analysis [1]. This indicates that the optimization for oral bioavailability did not compromise on-target degradation potency.

PROTAC SMARCA4 PBRM1 Degradation Immunoblot

Proteomic Selectivity: AU-24118 Degrades Only Three Targets (SMARCA2, SMARCA4, PBRM1) Among the Proteome

Mass spectrometry-based global proteomics analysis in VCaP cells revealed that short-term (2 h) treatment with AU-24118 resulted in significant downregulation of only three proteins: SMARCA2, SMARCA4, and PBRM1. No other bromodomain-containing proteins or non-targeted mSWI/SNF subunits were affected [1]. This selectivity profile mirrors that of AU-15330, indicating that the switch from VHL to CRBN E3 ligase did not broaden the degradation spectrum.

Selectivity Proteomics Mass Spectrometry Off-Target

Optimal Research and Preclinical Application Scenarios for AU-24118 Based on Validated Evidence


In Vivo Efficacy Studies in Castration-Resistant Prostate Cancer (CRPC) Models

AU-24118 is ideally suited for oral dosing in murine xenograft studies of CRPC, including the VCaP cell line-derived model, where it has demonstrated single-agent tumor regression. Researchers investigating enhancer-driven prostate cancers can leverage the oral route to avoid the stress and variability of repeated intraperitoneal injections [1].

Combination Therapy Evaluation with Androgen Receptor (AR) Antagonists

The compound is a validated partner for combination studies with enzalutamide or other AR-targeted agents. The synergy observed in the VCaP CRPC model supports its use in exploring mechanistic underpinnings of AR/mSWI/SNF crosstalk and in identifying additional combination strategies for resistant disease [1].

Mechanistic Dissection of mSWI/SNF Complex Degradation

AU-24118's selective degradation of SMARCA2, SMARCA4, and PBRM1, as confirmed by proteomics, makes it a precise chemical probe for studying the functional consequences of mSWI/SNF ATPase loss. It can be used to differentiate scaffolding vs. enzymatic roles of the complex in transcriptional regulation and chromatin remodeling [1].

Acquired Resistance Modeling and ABCB1 Overexpression Studies

The PNAS study identified ABCB1 (P-glycoprotein) upregulation as a mechanism of resistance to AU-24118. This compound can therefore be employed in long-term selection experiments to generate resistant cell lines and to screen for ABCB1 inhibitors (e.g., zosuquidar) that may restore sensitivity [1].

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